molecular formula C8H11N3O4 B2715989 ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1684425-54-4

ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No. B2715989
CAS RN: 1684425-54-4
M. Wt: 213.193
InChI Key: GFYIBUKNGZGYLW-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1684425-54-4 . It has a molecular weight of 213.19 . The IUPAC name for this compound is ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate .


Molecular Structure Analysis

The InChI code for ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is 1S/C8H11N3O4/c1-3-10-5-6 (11 (13)14)7 (9-10)8 (12)15-4-2/h5H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is a solid at room temperature . The compound should be stored in a sealed container in a dry environment .

Scientific Research Applications

Steric Redirection in Alkylation

Research has shown that the alkylation of ethyl 1H-pyrazole-3-carboxylate with various agents in the presence of K2CO3 favors the formation of ethyl 1-substituted pyrazole-3-carboxylates. Steric redirection is achieved using a triphenylsilyl group, leading to synthetically useful yields of ethyl 1-substituted-3-(triphenylsilyl)-1H-pyrazole-5-carboxylates (Wright, Arnold, & Yang, 2018).

Regioselective Synthesis under Ultrasound Irradiation

A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity and significant reduction in reaction times using ultrasound irradiation. This method demonstrates efficiency in synthesizing pyrazole derivatives (Machado et al., 2011).

Corrosion Inhibition Properties

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate derivatives have been investigated for their corrosion inhibition properties on mild steel. These compounds show high efficiency and follow Langmuir adsorption isotherm, suggesting their potential in industrial applications like metal pickling processes (Dohare et al., 2017).

Applications in Condensed Pyrazoles Synthesis

Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative, was synthesized and characterized, revealing potential applications in the synthesis of condensed pyrazoles. The compound's molecular structure was studied using X-ray diffraction and density functional theory calculations, offering insights into its chemical properties (Zhao & Wang, 2023).

Auxin Activities of Acylamides

Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and related compounds were synthesized to explore their auxin activities. These compounds were found to have moderate biological activity, indicating potential for agricultural applications (Yue et al., 2010).

Safety And Hazards

The safety information for ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

ethyl 1-ethyl-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-10-5-6(11(13)14)7(9-10)8(12)15-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYIBUKNGZGYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

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